2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
CAS No.: 1707571-85-4
Cat. No.: VC4915455
Molecular Formula: C10H12N2O3
Molecular Weight: 208.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707571-85-4 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.217 |
| IUPAC Name | 2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C10H12N2O3/c1-12-9(13)5-7-4-6(10(14)15)2-3-8(7)11-12/h5-6H,2-4H2,1H3,(H,14,15) |
| Standard InChI Key | CBBNULXGNDTUGN-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C2CC(CCC2=N1)C(=O)O |
Introduction
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a complex organic compound belonging to the class of hexahydrocinnolines. These compounds are characterized by their bicyclic structures, which often exhibit significant biological activities. The specific compound features a methyl group and a carboxylic acid functional group, contributing to its potential reactivity and interactions with biological systems.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.22 g/mol |
| CAS Number | 1707571-85-4 |
| Purity | Typically 95% |
Synthesis of 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
The synthesis of this compound typically involves multi-step organic reactions. While specific detailed methods are not widely documented in the available literature, the general approach for synthesizing hexahydrocinnolines often includes:
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Formation of the Hexahydrocinnoline Core: This can be achieved through condensation reactions followed by cyclization under acidic conditions.
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Functional Group Modifications: Introduction of the methyl group and the carboxylic acid group can be done through methylation and oxidation reactions, respectively.
Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may enhance efficiency and yield.
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid | Methyl and carboxylic acid groups | Potential for immune response modulation |
| Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate | Ethyl ester instead of carboxylic acid | Different solubility and bioavailability profiles |
| 2-Methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | N-phenyl carboxamide group | Exhibits apoptosis induction and anti-inflammatory effects |
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